Home > Products > Screening Compounds P39023 > 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine -

7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-5571101
CAS Number:
Molecular Formula: C17H11ClN4
Molecular Weight: 306.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(4-Chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic organic compound belonging to the triazolopyrimidine class. These compounds are characterized by a pyrimidine ring fused to a triazole ring. This specific compound has gained attention in scientific research due to its potential biological activity and its use as a building block for synthesizing more complex molecules with targeted properties [].

Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: This compound represents a class of triazolopyrimidines investigated for their preparation using a novel additive, 4,4’-trimethylenedipiperidine. This additive aims to facilitate a more practical and environmentally friendly synthesis compared to traditional methods. []

    Relevance: This compound shares the core triazolo[1,5-a]pyrimidine scaffold with 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. Key differences lie in the presence of an ethoxycarbonyl group at the 6-position and an amino group at the 5-position, as well as the absence of a phenyl substituent at the 2-position and a chlorine atom at the 4-position of the phenyl ring in the 7-position, in contrast to the target compound. []

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

    Compound Description: Preladenant is a pyrazolotriazolopyrimidine derivative currently undergoing phase III clinical trials for treating Parkinson’s disease, acting as an adenosine A2A receptor antagonist. [] Its metabolic pathways and metabolite structures are also subjects of investigation. []

    Relevance: While Preladenant exhibits structural similarity to 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, sharing a triazolopyrimidine core, it diverges significantly with a pyrazolo ring fused to the triazole moiety and a complex substituted piperazinyl-ethyl chain at the 7-position. Additionally, a 2-furanyl group is present at the 2-position, and an amino group is located at the 5-position, contrasting with the target compound. []

7-(Arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines

    Compound Description: This group of compounds, including specific examples with aryl groups like 3,5-dichlorophenyl and 2,4-dichlorophenyl, has been examined for its structural characteristics, particularly focusing on the influence of substituents on intermolecular interactions and supramolecular assembly. []

    Relevance: The compounds in this group share the core [, , ]-triazolo-[1,5-a]pyrimidine framework with 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. Variations arise in the substitution pattern, with the presence of an arylamino group at the 7-position, a methyl group at the 5-position, and a trifluoromethyl group at the 2-position, differing from the target compound. []

    Compound Description: This series of compounds was synthesized using a microwave-assisted multicomponent approach and investigated for potential anticonvulsant activity through QSAR studies. []

5-Amino-1-[(methylamino)thiocarbonyl]-1H-1,2,4-triazole derivatives

    Compound Description: This group of compounds, synthesized and studied for their inhibitory activity against eosinophilia, highlighted the importance of a 1,2,4-triazole ring with a substituted phenyl ring and a thiocarbonyl moiety for activity. []

1,2,4-Triazolo[1,5-a]-1,3,5-triazine derivatives

    Compound Description: A novel series of 1,2,4-triazolo[1,5-a]-1,3,5-triazine derivatives was synthesized and evaluated for inhibitory activity against eosinophilia. [] This research identified 2-(4-chlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine-7(6H)-thione (3h) as a potent inhibitor when administered orally. []

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: This class of compounds exhibited activity as mediator release inhibitors in human basophil histamine release assays, demonstrating potential as antiasthma agents. [] Structure-activity relationship studies identified specific derivatives with promising activity. []

    Relevance: Although structurally similar to 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, these compounds differ in the fusion pattern of the triazole ring to the pyrimidine, resulting in a [, , ]triazolo[1,5-c]pyrimidine core. They also generally possess an aryl group at the 5-position and an amino group at the 2-position, contrasting with the target compound. []

3-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

    Compound Description: This novel series was synthesized as potential xanthine oxidase inhibitors through oxidative cyclization and Dimroth rearrangement reactions. []

    Relevance: These compounds, while sharing the triazolopyrimidine core with 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, feature a pyrazolo ring fused to the triazole moiety and a biphenyl substituent at the 9-position. These structural differences distinguish them from the target compound. []

2-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: This group of compounds, designed as potent xanthine oxidase inhibitors, was synthesized through oxidative cyclization and Dimroth rearrangement reactions, highlighting their potential in medicinal chemistry. []

    Relevance: These compounds, while sharing a triazolopyrimidine core with 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, possess a pyrazolo ring fused to the triazole moiety and a biphenyl substituent at the 9-position, distinguishing them from the target compound. []

    Compound Description: This class of compounds, focusing on fluorine-18 and iodine-123 labeled derivatives, has been investigated as potential PET and SPECT radiotracers for imaging A2A receptors in the brain, indicating their significance in neuroscience research. []

5-Chloro-7-(4-methyl-piperidin-1-yl)-6-(2,4,6-trifluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

    Compound Description: This triazolopyrimidine derivative is investigated for its fungicidal properties, often in combination with other active ingredients to enhance effectiveness. [, , , ]

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

    Compound Description: This novel compound was synthesized and demonstrated high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines in in vitro antitumor activity assays. []

    Relevance: This compound differs from 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine due to the presence of a thiophene ring and a nitrophenyl group. Although both share a triazolopyrimidine core, the arrangement and substitution patterns on the rings distinguish them. []

Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: This class of compounds was synthesized as part of a study exploring the synthesis of novel heterocyclic systems, including a new furo[2′,3′: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine ring system, expanding the chemical space of fused heterocycles. []

    Relevance: Although they share a triazolopyrimidine core with 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, these compounds differ due to the fusion of a furan ring to the triazole and pyrimidine system, creating a distinct heterocyclic framework. []

6-Nitro-1,2,4-triazolo[1,5-a]pyrimidines

    Compound Description: This class of compounds, particularly 5-methyl-6-nitro-7-(p-N,N-dimethylaminophenyl)-1,2,4-triazolo[1,5-a]pyrimidines, undergoes an unusual reaction with benzylamine, yielding 1-hydroxy-2-phenyl-4-methyl-5-benzylimino(p-N,N-dimethylaminophenyl)methylidinoimidazole. []

    Relevance: Sharing a triazolo[1,5-a]pyrimidine core with 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, these compounds differ due to the nitro group at the 6-position and the various substituents, including a p-N,N-dimethylaminophenyl group, distinguishing them from the target compound. []

2-R-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: These compounds were synthesized using a tandem reaction involving N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide and acylhydrazines. []

1,2,4-Triazolo[4,3-a]pyrimidin-7-ones

    Compound Description: This group of compounds, including novel pyrimidine derivatives, was synthesized and tested for antimicrobial and anticancer activities, demonstrating their potential in medicinal chemistry. []

6-Substituted phenyl-7-cyano-9-methyl-3-phenyl or 4-chlorophenyl-4,9-dihydropyrimido[2,1-c][1,2,4]triazin-8-ones

    Compound Description: This novel series of pyrimidotriazine derivatives was synthesized and evaluated for antimicrobial and anticancer activities. []

    Relevance: Although these compounds differ significantly from 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,2,4]triazolo[1,5-a]pyrimidine, they highlight the exploration of related heterocyclic systems, incorporating a pyrimidine ring fused to a triazine ring, with various substitutions. []

Pyrazolo[1,5-α]pyrimidines

    Compound Description: A series of novel pyrazolo[1,5-α]pyrimidines were synthesized using a 3-(4-chlorophenyl)-2-(N,N-dimethylamino)methylene-3-oxopropanenitrile synthon, demonstrating its versatility in accessing diverse heterocyclic frameworks. []

2,3-Dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepines

    Compound Description: Two novel triazolo-thiadiazepine derivatives, 2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)ethenyl]-7-(9-decenyl)-2,3-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine and 2,4-bis(4-chlorophenyl)-7-(9-decenyl)-2,3-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine, were synthesized and evaluated for their cytotoxic and antimicrobial activities. []

6-Cyano-1,2,4-triazolo-[4,3-a]pyrimidin-5- and 7-ones

    Compound Description: This study focused on the synthesis and Dimroth rearrangement of 6-cyano-1,2,4-triazolo-[4,3-a]pyrimidin-5- and 7-ones, exploring the reactivity and potential synthetic applications of these heterocyclic systems. []

3-[4-[2-[[6-Amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxy-oxolan-2-yl]purin-2-yl]amino] ethyl]phenyl]propanoic acid (CGS21680)

    Compound Description: This compound is a selective adenosine A2A receptor agonist used in a study investigating the regulation of A1 adenosine receptor expression during avian retinal development. []

    Relevance: While not directly structurally related to 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, CGS21680's role as an adenosine receptor modulator provides insights into potential pharmacological pathways involving adenosine receptors, which may be relevant considering the potential interactions of triazolopyrimidine derivatives with these receptors. []

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-trizolo[1,5-c] pyrimidine (SCH58261)

    Compound Description: SCH58261 acts as a selective adenosine A2A receptor antagonist and was employed in studies investigating A2A receptor involvement in various physiological processes, including neuroprotection in Parkinson’s disease models and retinal development. [, ]

    Relevance: While not sharing the same core structure as 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, SCH58261's classification as an adenosine A2A receptor antagonist provides pharmacological context. This is relevant considering that some triazolopyrimidine derivatives, like Preladenant, exhibit affinity for adenosine receptors. [, ]

4-(2-[7-Amino-2-[2-furyl][1,2,4]triazolo[2,3-a][1,3,5]triazo-5-yl-amino]ethyl)phenol (ZM241385)

    Compound Description: ZM241385 serves as an adenosine A2A receptor antagonist and was utilized in research examining the regulation of adenosine receptor expression during retinal development. []

    Relevance: While structurally distinct from 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, ZM241385's characterization as an adenosine A2A receptor antagonist provides pharmacological context relevant to understanding the potential interactions of related triazolopyrimidine derivatives with adenosine receptors. []

5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate (TTI-237)

    Compound Description: TTI-237 represents a novel microtubule-active compound with in vivo antitumor activity, belonging to the triazolo[1,5a]pyrimidine class, previously not recognized for tubulin binding. []

Properties

Product Name

7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-(4-chlorophenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

InChI

InChI=1S/C17H11ClN4/c18-14-8-6-12(7-9-14)15-10-11-19-17-20-16(21-22(15)17)13-4-2-1-3-5-13/h1-11H

InChI Key

HQIVIDAPEYWYMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.